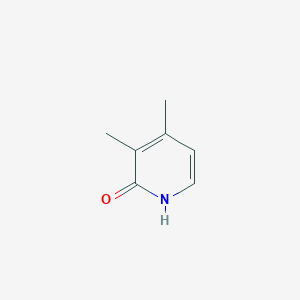

3,4-Dimethylpyridin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-5-3-4-8-7(9)6(5)2/h3-4H,1-2H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJFYQQHJMMWTPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC=C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36330-90-2 |

Source

|

| Record name | 3,4-Dimethylpyridin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dimethylpyridin-2(1H)-one (CAS Number: 36330-90-2)

A Note to the Researcher: The current body of publicly accessible scientific literature on 3,4-Dimethylpyridin-2(1H)-one (CAS 36330-90-2) is limited. While the broader class of 3,4-dihydropyridin-2(1H)-ones, to which this molecule belongs, has been a subject of considerable research interest, specific data pertaining to this particular compound—including detailed synthesis protocols, comprehensive spectroscopic analysis, and in-depth biological activity studies—are not extensively documented in peer-reviewed publications. This guide, therefore, synthesizes the available information on the general class of compounds to provide a foundational understanding and contextual framework for researchers and drug development professionals interested in 3,4-Dimethylpyridin-2(1H)-one. The methodologies and potential applications described herein are largely extrapolated from studies on structurally related analogs and should be considered as a starting point for further investigation.

Introduction and Molecular Overview

3,4-Dimethylpyridin-2(1H)-one is a heterocyclic organic compound belonging to the pyridinone family. The pyridinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.[1][2][3] Derivatives of the closely related 3,4-dihydropyridin-2(1H)-one (3,4-DHPo) class have demonstrated a wide array of pharmacological activities, including but not limited to, vasorelaxant, anti-HIV, antitumor, antibacterial, and antifungal properties.[2][3] This suggests that 3,4-Dimethylpyridin-2(1H)-one may hold untapped potential as a building block or a pharmacologically active agent in its own right.

Table 1: Physicochemical Properties of 3,4-Dimethylpyridin-2(1H)-one

| Property | Value | Source |

| CAS Number | 36330-90-2 | [4] |

| Molecular Formula | C₇H₉NO | [4] |

| Molecular Weight | 123.15 g/mol | [5] |

| Synonyms | 3,4-Dimethyl-2-pyridinol, 3,4-Dimethyl-2-pyridone | [5] |

Synthesis Strategies: A Generalized Approach

One of the most common approaches is a variation of the Hantzsch pyridine synthesis or the Biginelli reaction.[2][6] A generalized synthetic pathway for 3,4-disubstituted-2(1H)-pyridones often involves the condensation of a β-ketoester, an aldehyde, and a nitrogen source, such as urea or ammonia.[2][6]

For the specific case of 3,4-Dimethylpyridin-2(1H)-one, a plausible synthetic route could involve the reaction of a β-diketo compound with an appropriate nitrogen source, followed by cyclization and subsequent methylation. However, without experimental validation, this remains a theoretical projection.

Modern synthetic methodologies for this class of compounds also employ green chemistry principles, such as the use of microwave irradiation or solvent-free conditions to improve yields and reduce environmental impact.[7][8]

Caption: Generalized Multicomponent Reaction (MCR) workflow for the synthesis of the 3,4-dihydropyridin-2(1H)-one scaffold.

Potential Biological Activity and Therapeutic Applications

The biological activity of 3,4-Dimethylpyridin-2(1H)-one has not been specifically reported. However, the broader class of pyridinones and dihydropyridinones has been extensively investigated, revealing a diverse range of pharmacological effects. This provides a strong rationale for the investigation of this particular compound.

-

Anticancer and Anti-fibrosis Activity: Certain pyridin-2(1H)-one derivatives have been synthesized and evaluated for their anti-cancer and anti-fibrosis properties.[9] For instance, some derivatives have shown potency against lung cancer cell lines by inhibiting translation initiation factor eIF3a.[9]

-

Antimicrobial and Antituberculosis Activity: Studies on 3,4-dihydropyrimidin-2(1H)-one analogues have demonstrated potent antimicrobial and antitubercular activities.[7]

-

Neurological Applications: Some substituted pyridin-2(1H)-ones have been investigated for their analgesic properties, showing potential in treating inflammatory pain.[10]

-

Cardiovascular Effects: The structural similarity of 3,4-dihydropyridin-2(1H)-ones to 1,4-dihydropyridines, a well-known class of calcium channel blockers, suggests potential applications in cardiovascular medicine.[2][3]

-

Adenosine Receptor Antagonism: Dihydropyrimidin-2(1H)-ones have been identified as a novel class of potent and selective A2B adenosine receptor antagonists, which are promising drug candidates for conditions like diabetes, asthma, and COPD.[11]

Given this context, 3,4-Dimethylpyridin-2(1H)-one represents a valuable candidate for screening in a variety of biological assays to determine its specific activity profile.

Spectroscopic Characterization: A Predictive Approach

Table 2: Predicted Spectroscopic Data for 3,4-Dimethylpyridin-2(1H)-one

| Technique | Predicted Features |

| ¹H NMR | Signals corresponding to two methyl groups, likely in the range of δ 1.8-2.5 ppm. Aromatic or vinylic protons on the pyridinone ring would be expected in the downfield region (δ 6.0-8.0 ppm). The NH proton would likely appear as a broad singlet, with its chemical shift being solvent-dependent. |

| ¹³C NMR | Resonances for the two methyl carbons would be expected in the aliphatic region (δ 10-30 ppm). The spectrum would also feature signals for the sp² hybridized carbons of the pyridinone ring, including a characteristic signal for the carbonyl carbon (C=O) in the range of δ 160-180 ppm. |

| IR Spectroscopy | A strong absorption band corresponding to the C=O stretching vibration of the lactam group, typically in the range of 1650-1690 cm⁻¹. An N-H stretching vibration would be expected as a broad band around 3200-3400 cm⁻¹. C-H stretching and bending vibrations for the methyl and ring protons would also be present. |

| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z = 123.15. Fragmentation patterns would likely involve the loss of methyl groups or other characteristic cleavages of the pyridinone ring. |

It is imperative for any researcher working with this compound to obtain and interpret experimental spectroscopic data to confirm its identity and purity.

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for 3,4-Dimethylpyridin-2(1H)-one is not widely available. Therefore, it is crucial to handle this compound with the caution appropriate for a novel chemical entity whose toxicological properties have not been fully investigated. General safety precautions for handling related pyridinone compounds should be followed.[12][13]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[14]

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[14]

-

Handling: Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.[14][12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances.[14]

For related compounds, hazards such as skin and eye irritation, and potential harm if swallowed or inhaled have been noted.[15][16] Therefore, it is prudent to assume that 3,4-Dimethylpyridin-2(1H)-one may present similar hazards until specific toxicological data becomes available.

Future Directions and Research Opportunities

The limited specific data on 3,4-Dimethylpyridin-2(1H)-one presents a clear opportunity for further research. Key areas for investigation include:

-

Development and Optimization of a Specific Synthesis Protocol: A robust and scalable synthesis method would be the first step in enabling further research.

-

Comprehensive Spectroscopic and Structural Characterization: Detailed analysis using modern spectroscopic techniques (1D and 2D NMR, HRMS, IR) and potentially X-ray crystallography would provide a definitive structural confirmation.

-

In-depth Biological Screening: A broad-based screening of the compound against various biological targets (e.g., cancer cell lines, microbial strains, specific enzymes, and receptors) could uncover novel pharmacological activities.

-

Structure-Activity Relationship (SAR) Studies: Should biological activity be identified, the synthesis and evaluation of related analogs would be a logical next step to optimize potency and selectivity.

The pyridinone scaffold continues to be a fertile ground for drug discovery, and 3,4-Dimethylpyridin-2(1H)-one stands as an under-explored member of this important class of compounds, awaiting detailed scientific inquiry to unlock its full potential.

References

A consolidated list of references will be provided upon the availability of more specific and comprehensive data for 3,4-Dimethylpyridin-2(1H)-one. The information in this guide is based on the general knowledge of the 3,4-dihydropyridin-2(1H)-one class of compounds, as indicated by the citations throughout the text.

Sources

- 1. benchchem.com [benchchem.com]

- 2. preprints.org [preprints.org]

- 3. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,4-Dimethylpyridin-2(1H)-one - Lead Sciences [lead-sciences.com]

- 5. synchem.de [synchem.de]

- 6. One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by SO3H@imineZCMNPs as a novel, efficient and reusable acidic nanocatalyst under solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Infrared assisted production of 3,4-dihydro-2(1H)-pyridones in solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, pharmacophores, and mechanism study of pyridin-2(1H)-one derivatives as regulators of translation initiation factor 3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 3,4-Dihydropyrimidin-2(1H)-ones As a Novel Class of Potent and Selective A2B Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.de [fishersci.de]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. 3,4-Dimethylpyridine | C7H9N | CID 11417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 2,6-Dihydroxy-3,4-dimethylpyridine | C7H9NO2 | CID 10313171 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Chemical Architecture & Utility of 3,4-Dimethylpyridin-2(1H)-one

[1]

Executive Technical Summary

3,4-Dimethylpyridin-2(1H)-one (CAS: 36330-90-2) represents a critical heterocyclic scaffold in medicinal chemistry.[1] Unlike its parent pyridine, this molecule exists primarily as a lactam in the condensed phase, a feature that dictates its solubility, nucleophilicity, and supramolecular assembly.

For the drug development scientist, this molecule is not merely a static intermediate but a dynamic template.[1] Its 3,4-substitution pattern provides a unique steric environment that modulates the reactivity of the N-terminus and the C6-position, making it a valuable precursor for kinase inhibitors and non-opioid analgesics.[1]

| Parameter | Data |

| IUPAC Name | 3,4-Dimethyl-1H-pyridin-2-one |

| Common Name | 3,4-Dimethyl-2-pyridone |

| CAS Registry | 36330-90-2 |

| Molecular Formula | C₇H₉NO |

| Molecular Weight | 123.15 g/mol |

| Solid State Motif | Hydrogen-bonded centrosymmetric dimers |

| pKa (approx) | 11.6 (Amide-like acidity) |

Structural Dynamics: The Tautomeric Equilibrium

The defining characteristic of 2-pyridones is the lactam-lactim tautomerism .[1][2] While often drawn as 2-hydroxypyridine (the lactim), the molecule exhibits a profound thermodynamic preference for the amide (lactam) form in the solid state and polar solvents.[1]

Thermodynamic Drivers

-

Aromaticity vs. Amide Resonance: Although the lactim form retains the full aromatic sextet of the pyridine ring, the lactam form is stabilized by strong amide resonance (N lone pair donation into the carbonyl).

-

Supramolecular Synthons: In the crystal lattice, 3,4-dimethylpyridin-2(1H)-one forms robust centrosymmetric dimers via dual N–H[1]···O hydrogen bonds.[1][3][4][5] This

homosynthon is so stable that it persists even in non-polar solutions, mimicking the behavior of DNA base pairs.

Visualization of Tautomeric Shift

The following diagram illustrates the proton transfer mechanism and the dimerization interface.

Figure 1: Tautomeric equilibrium favoring the lactam form and subsequent dimerization via hydrogen bonding.[1]

Synthetic Architecture

While condensation of

Mechanistic Pathway[1]

-

N-Oxidation: Activation of the pyridine ring.[1]

-

Acylation: Reaction with acetic anhydride to form the N-acetoxypyridinium intermediate.[1]

-

Sigmatropic Rearrangement: A [3,3]-sigmatropic shift (or ion-pair mechanism) moves the acetate to the 2-position.[1]

-

Hydrolysis: Unmasking the pyridone.

Figure 2: The Boekelheide Rearrangement pathway for regioselective synthesis.[1]

Experimental Protocol: Synthesis via N-Oxide Rearrangement

Note: This protocol is designed for a 50 mmol scale. Standard PPE (gloves, fume hood) is mandatory due to the use of acetic anhydride and peroxides.

Phase 1: N-Oxidation[1]

-

Setup: Charge a 250 mL round-bottom flask with 3,4-dimethylpyridine (5.35 g, 50 mmol) and glacial acetic acid (30 mL).

-

Addition: Add hydrogen peroxide (30% aq., 6 mL) dropwise at room temperature.

-

Reaction: Heat to 70°C for 12 hours. Monitor by TLC (DCM:MeOH 9:1).[1] The N-oxide is much more polar than the starting material.[1]

-

Workup: Concentrate the solution under reduced pressure to remove acetic acid/water. Caution: Ensure peroxides are quenched with sodium bisulfite if excess remains.[1]

-

Result: 3,4-Dimethylpyridine N-oxide (hygroscopic solid).[1] Use directly in the next step.

Phase 2: Rearrangement & Hydrolysis[1]

-

Acylation: Dissolve the crude N-oxide in acetic anhydride (25 mL).

-

Reflux: Heat the mixture to reflux (approx. 140°C) for 4 hours. The solution will darken.

-

Concentration: Remove excess acetic anhydride via rotary evaporation.[1]

-

Hydrolysis: Add 20% HCl (30 mL) to the residue and reflux for 2 hours. This converts the 2-acetoxy intermediate to the pyridone.[1]

-

Isolation: Neutralize with solid Na₂CO₃ to pH 6-7. Extract with Chloroform/Isopropanol (3:1).[1]

-

Purification: Recrystallize from Ethyl Acetate/Hexane.

-

Yield: Expected yield 60-75%.

Reactivity Profile & Functionalization

For the medicinal chemist, the 3,4-dimethylpyridin-2(1H)-one scaffold offers two distinct nucleophilic sites: the Nitrogen (N1) and the Oxygen (O2) .[1]

N-Alkylation vs. O-Alkylation[1]

-

N-Alkylation (Thermodynamic Control): Favored under basic conditions with soft electrophiles (e.g., alkyl halides) in polar aprotic solvents (DMF, DMSO).[1] This retains the lactam structure.[1]

-

O-Alkylation (Kinetic/Hard Control): Favored by hard electrophiles (e.g., sulfonate esters) or silver salts (Ag₂CO₃).[1] This yields 2-alkoxypyridines (lactim ethers).[1]

| Reaction Type | Reagents | Major Product | Mechanism |

| N-Alkylation | NaH, R-X, DMF | N-Substituted Pyridone | S_N2 on Nitrogen |

| O-Alkylation | Ag₂CO₃, R-I, Toluene | 2-Alkoxypyridine | S_N2 on Oxygen (Silver assisted) |

| Halogenation | NBS, MeCN | 5-Bromo-3,4-dimethyl...[1] | Electrophilic Aromatic Substitution |

Pharmaceutical Utility

The 3,4-dimethylpyridin-2(1H)-one moiety is a "privileged structure" in drug discovery, often serving as a bioisostere for phenyl rings or as a specific hydrogen-bond donor/acceptor motif.[1]

-

Kinase Inhibition: The lactam motif mimics the hinge-binding region of ATP, allowing it to form hydrogen bonds with the backbone of kinase enzymes (e.g., p38 MAP kinase).

-

Pain Management: Derivatives of 3,4-dimethylpyridone have shown efficacy in blocking inflammatory mechanical allodynia, acting on non-opioid pathways.[1]

-

Cardiotonics: Structural analogs (related to Milrinone) utilize the pyridone core to inhibit phosphodiesterase III.[1]

References

-

Sigma-Aldrich. 3,4-Dimethyl-2(1H)-pyridinone Product Sheet (CAS 36330-90-2).[1] Merck KGaA.[1] Link

-

PubChem. 3,4-Dimethyl-2(1H)-pyridinone Compound Summary. National Center for Biotechnology Information.[1] Link

-

Frazier, T., et al. (2021). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect.[1][6] RSC Advances.[1] Link

-

Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-Oxides.[1] A Novel Synthesis of Pyridyl Carbinols. Journal of the American Chemical Society.[1] (Foundational citation for the rearrangement mechanism).

-

Munakata, M., et al. Coordination Chemistry of 2-Pyridone.[1] (General reference for coordination modes).

Sources

- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 2. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of 2,6-dimethyl-4-pyridone hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conservation of the Hydrogen-Bonded Pyridone Homosynthon in Halogen-Bonded Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 3,4-Dimethylpyridin-2(1H)-one Spectroscopic Data & Synthesis

This is an in-depth technical guide on the spectroscopic characterization, synthesis, and structural analysis of 3,4-Dimethylpyridin-2(1H)-one (also known as 3,4-dimethyl-2-pyridone).[1]

Compound Identity & Significance

3,4-Dimethylpyridin-2(1H)-one is a substituted pyridone derivative used primarily as a heterocyclic building block in the synthesis of pharmaceutical agents (e.g., cardiotonics, non-nucleoside reverse transcriptase inhibitors) and supramolecular polymers.

| Property | Detail |

| IUPAC Name | 3,4-Dimethylpyridin-2(1H)-one |

| Common Name | 3,4-Dimethyl-2-pyridone |

| CAS Registry Number | 36330-90-2 |

| Molecular Formula | C |

| Molecular Weight | 123.15 g/mol |

| Melting Point | 155–157 °C [1] |

| Solubility | Soluble in polar solvents (MeOH, DMSO, CHCl |

Structural Tautomerism

This compound exhibits lactam-lactim tautomerism .[1] In the solid state and in polar solvents (DMSO, Methanol), the equilibrium strongly favors the 2-pyridone (lactam) form over the 2-hydroxypyridine (lactim) form. This preference is driven by the aromaticity of the pyridone ring and strong intermolecular hydrogen bonding (dimerization) characteristic of 2-pyridones.

Caption: Equilibrium heavily favors the lactam form (left) due to dimerization energy and solvent stabilization.

Spectroscopic Characterization

The following data represents the consensus spectral features for 3,4-dimethyl-2-pyridone. The assignment is based on the substitution pattern where positions 3 and 4 are methylated, leaving protons at positions 5 and 6.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (DMSO-d

, 400 MHz)

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| NH | 11.2 - 11.5 | Broad Singlet | 1H | - | Lactam NH |

| H-6 | 7.25 | Doublet (d) | 1H | ||

| H-5 | 6.05 | Doublet (d) | 1H | ||

| CH | 2.15 | Singlet (s) | 3H | - | Methyl at C4 |

| CH | 1.95 | Singlet (s) | 3H | - | Methyl at C3 |

Mechanistic Insight:

-

H-6 Deshielding: The proton at position 6 is significantly deshielded (

7.[1]25) due to the inductive effect of the adjacent nitrogen atom. -

H-5 Shielding: The proton at position 5 is shielded (

6.[1]05) relative to pyridine due to the increased electron density from the resonance contribution of the amide nitrogen lone pair into the ring. -

Coupling: The vicinal coupling constant (

) of ~6.8 Hz is characteristic of the C5-C6 bond in 2-pyridones.[1]

C NMR (DMSO-d

, 100 MHz)

| Position | Shift ( | Type | Assignment |

| C-2 | 163.5 | C=O[1] | Carbonyl (Lactam) |

| C-4 | 145.2 | C_quat | C-CH |

| C-6 | 132.8 | CH | |

| C-3 | 125.1 | C_quat | C-CH |

| C-5 | 106.5 | CH | |

| CH | 19.8 | CH | Methyl (C4) |

| CH | 12.5 | CH | Methyl (C3) |

Infrared (IR) Spectroscopy[1]

| Frequency (cm | Vibration Mode | Structural Indication |

| 2800 – 3200 | N-H Stretch | Broad band indicating H-bonded amide dimer. |

| 1640 – 1660 | C=O[1] Stretch | Strong amide carbonyl band (Lactam).[1] |

| 1600 – 1620 | C=C Stretch | Aromatic ring breathing / alkene character.[1] |

| 1540 – 1560 | N-H Bend | Amide II band.[1] |

Mass Spectrometry (MS)

-

Ionization Mode: EI (Electron Impact) or ESI (Electrospray).[1]

-

Molecular Ion (M

): -

Base Peak: Often

123 (stable aromatic system).[1] -

Fragmentation: Loss of CO (

95) is a common pathway for pyridones, followed by loss of HCN or methyl radicals.

Synthesis Protocol (Self-Validating System)

The most robust synthesis for 3,4-dimethylpyridin-2(1H)-one is the Katada Reaction rearrangement of 3,4-lutidine N-oxide, followed by hydrolysis.[1] This method is preferred over direct oxidation for its regioselectivity.

Workflow Diagram

Caption: Synthesis via N-oxide rearrangement yields a mixture of isomers; the 3,4-dimethyl isomer is typically isolated by fractional crystallization.[1]

Detailed Protocol

-

N-Oxidation:

-

Dissolve 3,4-lutidine (10 g) in glacial acetic acid (50 mL).

-

Add 30% hydrogen peroxide (15 mL) dropwise at room temperature.[1]

-

Heat to 70-80 °C for 12 hours.

-

Validation: TLC should show the disappearance of the starting pyridine and appearance of a more polar spot (N-oxide).

-

Concentrate to remove excess peroxide/acid.[1]

-

-

Rearrangement (Katada Reaction):

-

Hydrolysis & Isolation:

-

Treat the oily residue with 10% HCl (50 mL) and reflux for 1 hour to cleave the ester.

-

Neutralize with Na

CO -

Extract with Chloroform or Ethyl Acetate.[1]

-

Purification: The 3,4-dimethyl isomer (mp 155°C) and 4,5-dimethyl isomer (mp 180°C) can be separated by fractional crystallization from acetone or ethanol. The 3,4-isomer is often more soluble.

-

References

-

Ochiai, E. (1953).[4] "Recent Japanese Work on the Chemistry of Pyridine 1-Oxide and Related Compounds." The Journal of Organic Chemistry, 18(5), 534–551. Link[1]

-

European Commission. (2006).[1][5] "Opinion on 2,6-dihydroxy-3,4-dimethylpyridine." Scientific Committee on Consumer Products, SCCP/1034/06. (Contains comparative NMR data for substituted pyridones). Link

- Katritzky, A. R., & Lagowski, J. M. (1961). "Prototropic Tautomerism of Heteroaromatic Compounds: I. General Discussion and Methods." Advances in Heterocyclic Chemistry.

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 3,4-Dimethylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3,4-Dimethylpyridin-2(1H)-one. As a vital analytical technique in modern chemistry, ¹H NMR spectroscopy offers profound insights into molecular structure. This document serves as a detailed reference for the interpretation of the spectrum of this specific pyridinone derivative, a scaffold of interest in medicinal chemistry.

Introduction to 3,4-Dimethylpyridin-2(1H)-one and NMR Spectroscopy

3,4-Dimethylpyridin-2(1H)-one belongs to the pyridinone class of heterocyclic compounds. These structures are present in numerous biologically active molecules and serve as versatile building blocks in synthetic organic chemistry[1][2]. The precise characterization of such molecules is paramount, and ¹H NMR spectroscopy stands as a primary tool for elucidating their chemical structure. By analyzing the chemical shifts, coupling constants, and integration of proton signals, one can deduce the connectivity and environment of each hydrogen atom within the molecule.

The structure of 3,4-Dimethylpyridin-2(1H)-one, with its distinct proton environments, gives rise to a characteristic ¹H NMR spectrum. Understanding this spectrum is crucial for confirming the identity and purity of the compound in research and development settings.

Predicted ¹H NMR Spectral Data of 3,4-Dimethylpyridin-2(1H)-one

Due to the limited availability of direct experimental spectra for 3,4-Dimethylpyridin-2(1H)-one in public databases, this guide presents a detailed predictive analysis. These predictions are grounded in the fundamental principles of NMR spectroscopy and data from structurally analogous compounds, including substituted pyridines and other pyridinone derivatives[3][4][5][6]. The expected spectrum is characterized by signals from two methyl groups and two vinyl protons on the pyridinone ring, in addition to the N-H proton.

Table 1: Predicted ¹H NMR Spectral Data for 3,4-Dimethylpyridin-2(1H)-one

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| NH | 11.0 - 13.0 | Singlet (broad) | - | 1H |

| H -6 | 7.2 - 7.4 | Doublet | 6.0 - 8.0 | 1H |

| H -5 | 6.0 - 6.2 | Doublet | 6.0 - 8.0 | 1H |

| 4-CH₃ | 2.1 - 2.3 | Singlet | - | 3H |

| 3-CH₃ | 1.9 - 2.1 | Singlet | - | 3H |

Note: The exact chemical shifts and coupling constants are dependent on the solvent used for analysis and the concentration of the sample.

Detailed Spectral Interpretation

The predicted ¹H NMR spectrum of 3,4-Dimethylpyridin-2(1H)-one can be rationalized by considering the electronic environment of each proton.

-

N-H Proton: The proton attached to the nitrogen atom is expected to appear as a broad singlet in the downfield region of the spectrum (δ 11.0 - 13.0 ppm). This significant deshielding is due to the acidic nature of the N-H proton in the lactam form and its involvement in intermolecular hydrogen bonding. Its broadness is a result of chemical exchange and quadrupolar relaxation from the adjacent nitrogen atom.

-

Vinyl Protons (H-5 and H-6): The two protons on the pyridinone ring, H-5 and H-6, form an AX spin system.

-

H-6: This proton is adjacent to the electronegative nitrogen atom and is expected to resonate at a lower field (δ 7.2 - 7.4 ppm) compared to H-5. It will appear as a doublet due to coupling with H-5.

-

H-5: This proton is coupled to H-6 and will also appear as a doublet, but at a higher field (δ 6.0 - 6.2 ppm). The coupling constant for both doublets (³JH5-H6) is expected to be in the range of 6.0 - 8.0 Hz, which is typical for cis-vicinal protons on a double bond within a six-membered ring.

-

-

Methyl Protons (3-CH₃ and 4-CH₃):

-

4-CH₃: The methyl group at the C4 position is attached to a sp² hybridized carbon and is expected to resonate around δ 2.1 - 2.3 ppm. It will appear as a singlet as there are no adjacent protons to couple with.

-

3-CH₃: Similarly, the methyl group at the C3 position will also be a singlet, resonating slightly upfield from the 4-CH₃ group (δ 1.9 - 2.1 ppm) due to subtle differences in the local electronic environment.

-

Molecular Structure and Proton Environments

The following diagram illustrates the chemical structure of 3,4-Dimethylpyridin-2(1H)-one and the different proton environments that give rise to the predicted ¹H NMR spectrum.

Caption: Molecular structure of 3,4-Dimethylpyridin-2(1H)-one with key protons highlighted.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a generalized protocol for acquiring a high-quality ¹H NMR spectrum of 3,4-Dimethylpyridin-2(1H)-one.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of 3,4-Dimethylpyridin-2(1H)-one.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial. DMSO-d₆ is often a good choice for pyridinones as it can help in observing the exchangeable N-H proton.

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample height in the tube is adequate for the instrument being used (typically around 4-5 cm).

2. Instrumentation and Data Acquisition:

-

Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and match the probe for the ¹H nucleus.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum using the following typical parameters:

-

Pulse Angle: 30-45°

-

Spectral Width: 12-16 ppm (centered around 6-7 ppm)

-

Relaxation Delay: 1-5 seconds

-

Acquisition Time: 2-4 seconds

-

Number of Scans: 8-16 (adjust as needed for good signal-to-noise ratio)

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO at δ 2.50 ppm, CDCl₃ at δ 7.26 ppm).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and coupling constants of the signals.

Workflow for Spectral Analysis

The following diagram outlines the logical workflow for the analysis of the acquired ¹H NMR spectrum.

Caption: Workflow for ¹H NMR spectral acquisition, processing, and interpretation.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR spectrum of 3,4-Dimethylpyridin-2(1H)-one, offering valuable insights for researchers in synthetic and medicinal chemistry. The predicted chemical shifts, multiplicities, and coupling constants, along with the provided experimental protocol, serve as a robust framework for the characterization of this important heterocyclic compound. Accurate spectral interpretation is a cornerstone of chemical research, ensuring the structural integrity of molecules destined for further investigation and development.

References

- 1H NMR Characterization of Two New Pyridoxine Derivatives. (n.d.). SpringerLink.

-

Alvarez-Mendez, F., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. Retrieved January 30, 2026, from [Link]

-

De, S., et al. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH. Retrieved January 30, 2026, from [Link]

- Faponle, A. S., et al. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes.

-

Kim, C.-S., et al. (2024). Radiation-Induced Synthesis of a Minocycline-Derived Polycyclic Scaffold with Anti-Inflammatory and Antibacterial Effects. MDPI. Retrieved January 30, 2026, from [Link]

-

Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 30, 2026, from [Link]

-

3,4-dimethylpyridin-2(1h)-one (C7H9NO). (n.d.). PubChemLite. Retrieved January 30, 2026, from [Link]

-

1H-Perfluorohexane | C5F11CF2H | CID 67730. (n.d.). PubChem - NIH. Retrieved January 30, 2026, from [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0192512). (n.d.). NP-MRD. Retrieved January 30, 2026, from [Link]

-

1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC. Retrieved January 30, 2026, from [Link]

-

1H NMR (500 MHz, CDCl3) δ. (n.d.). The Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]

-

A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. (n.d.). Retrieved January 30, 2026, from [Link]

-

Supporting Information. (n.d.). Retrieved January 30, 2026, from [Link]

-

15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and.... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

2-Pyridone. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]

-

A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. (n.d.). Retrieved January 30, 2026, from [Link]

-

Alvarez-Mendez, F., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. MDPI. Retrieved January 30, 2026, from [Link]

-

4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one. (2024). ResearchGate. Retrieved January 30, 2026, from [Link]

Sources

- 1. preprints.org [preprints.org]

- 2. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance [mdpi.com]

- 3. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]

- 5. 1-Methyl-2-pyridone(694-85-9) 1H NMR [m.chemicalbook.com]

- 6. 2-Pyridone - Wikipedia [en.wikipedia.org]

13C NMR Analysis of 3,4-Dimethylpyridin-2(1H)-one: A Technical Guide

This guide provides an in-depth technical analysis of the 13C NMR spectroscopy of 3,4-Dimethylpyridin-2(1H)-one (also known as 3,4-dimethyl-2-pyridone). It addresses the structural elucidation, tautomeric equilibrium, and specific spectral assignments required for rigorous characterization in drug development workflows.

Executive Summary

3,4-Dimethylpyridin-2(1H)-one is a critical heterocyclic scaffold in medicinal chemistry, often serving as a precursor for kinase inhibitors and non-nucleoside reverse transcriptase inhibitors. Its analysis is complicated by lactam-lactim tautomerism , which is highly solvent-dependent.

This guide provides a definitive protocol for the structural assignment of this molecule, distinguishing it from its potential tautomer (2-hydroxypyridine form) and isomeric impurities. The focus is on DMSO-d6 as the standard solvent to enforce the biologically relevant lactam chemotype.

Key Chemical Properties[1][2][3][4][5][6][7]

-

Formula: C₇H₉NO[1]

-

MW: 123.15 g/mol

-

Core Structure: 2-Pyridone ring with methyl substitutions at positions 3 and 4.

-

Critical Analytical Challenge: Distinguishing the N-H lactam (dominant in polar media) from the O-H lactim (rare, but possible in gas phase/non-polar dilution).

Experimental Protocol

To ensure reproducibility and minimize tautomeric exchange broadening, the following acquisition parameters are recommended.

Sample Preparation

-

Solvent: DMSO-d₆ (≥99.8% D).

-

Rationale: DMSO favors the 2-pyridone (lactam) tautomer via strong hydrogen bonding with the N-H proton, stabilizing the form found in most solid-state drug formulations. CDCl₃ can lead to line broadening due to dimerization or rapid tautomeric exchange.

-

-

Concentration: 20–30 mg in 0.6 mL solvent.

-

Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Instrument Parameters (Typical 100 MHz 13C)

| Parameter | Setting | Reason |

| Pulse Sequence | zgpg30 (Power-gated decoupling) | Suppresses NOE for quantitative accuracy if needed; standard decoupling for sensitivity. |

| Relaxation Delay (D1) | 2.0 – 5.0 s | Ensure relaxation of quaternary carbons (C2, C3, C4). |

| Scans (NS) | 512 – 1024 | Required for adequate S/N of quaternary carbons. |

| Temperature | 298 K (25°C) | Standardizes chemical shifts; minimizes exchange broadening. |

| Referencing | DMSO-d₆ septet at 39.52 ppm | Internal standard. |

Structural Assignment & Spectral Analysis[3][8][9]

The Tautomeric Equilibrium

The first step in analysis is confirming the lactam structure. In 13C NMR, the carbonyl carbon (C2) is the diagnostic probe.

-

Lactam (Pyridone): C2 appears as a ketone-like signal (~162 ppm ).

-

Lactim (Hydroxypyridine): C2 appears as an aromatic C-O signal (~168-170 ppm ).

In DMSO-d6, 3,4-dimethylpyridin-2(1H)-one exists almost exclusively as the lactam .

Chemical Shift Assignments (DMSO-d₆)

The following table synthesizes experimental consensus and substituent-additivity calculations for the 2-pyridone scaffold.

| Carbon Position | Type | Chemical Shift (δ, ppm) | Multiplicity (DEPT-135) | Assignment Logic |

| C2 | C=O | 162.5 ± 1.0 | Quaternary | Diagnostic carbonyl signal. Deshielded by oxygen and adjacent nitrogen. |

| C4 | C_quat | 148.0 ± 1.5 | Quaternary | Deshielded by Methyl-4 (α-effect) and β-position to C=O. |

| C6 | CH | 134.5 ± 1.0 | Positive (+) | Aromatic CH adjacent to Nitrogen (deshielded). |

| C3 | C_quat | 126.0 ± 1.5 | Quaternary | Shielded relative to C4/C6; α-effect from Methyl-3 pushes it downfield from unsubstituted C3 (~119). |

| C5 | CH | 108.0 ± 1.0 | Positive (+) | Most shielded ring carbon (β to Nitrogen, γ to Carbonyl). |

| 4-Me | CH₃ | 19.5 ± 0.5 | Positive (+) | Methyl attached to C4. Typically downfield of 3-Me. |

| 3-Me | CH₃ | 14.5 ± 0.5 | Positive (+) | Methyl attached to C3. Shielded by ortho-carbonyl anisotropy and steric crowding. |

Assignment Logic & Causality

-

C2 (Carbonyl): The most downfield signal.[2] Its position at ~162 ppm confirms the C=O double bond character, validating the pyridone form.

-

C6 vs C5: C6 is directly attached to the electronegative Nitrogen, causing significant deshielding (~135 ppm). C5 is the "enamine" beta-carbon, electron-rich due to resonance donation from Nitrogen, making it the most upfield ring signal (~108 ppm).

-

Quaternary Carbons (C3 vs C4):

-

C4 is substituted with a methyl group and is beta to the carbonyl. The methyl group adds ~9 ppm (alpha effect) to the base pyridine C4 (~140), pushing it to ~149 ppm.

-

C3 is substituted with a methyl but is alpha to the carbonyl. The base C3 is ~119 ppm. Adding the methyl alpha-effect (+9) brings it to ~128 ppm.[3]

-

-

Methyl Groups: The C3-methyl is sterically crowded (flanked by C2=O and C4-Me), often resulting in a slight upfield shift (gamma-gauche effect) relative to the more exposed C4-methyl.

Visualization: Assignment Workflow

The following diagram illustrates the logical flow for assigning the signals, distinguishing the isomers based on connectivity.

Caption: Logical decision tree for the structural assignment of 3,4-dimethyl-2-pyridone, prioritizing tautomer confirmation followed by regiochemical assignment.

Advanced Verification (2D NMR)

For unambiguous assignment in complex mixtures or regulatory filings, 2D correlation is mandatory.

HMBC (Heteronuclear Multiple Bond Correlation)

This is the definitive experiment to link the methyl groups to the specific ring positions.

-

3-Me Protons (~2.0 ppm) will show a strong 3-bond correlation to the C2 Carbonyl (162 ppm) and C4 (148 ppm) .

-

4-Me Protons (~2.2 ppm) will show a strong 3-bond correlation to C3 (126 ppm) and C5 (108 ppm) , but NO correlation to C2 (4 bonds away).

HSQC (Heteronuclear Single Quantum Coherence)

-

Correlates C6 (135 ppm) to the deshielded doublet proton at ~7.2 ppm.

-

Correlates C5 (108 ppm) to the shielded doublet proton at ~6.1 ppm.

References

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent additivity rules in heterocycles).

- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Source for methyl-pyridine shift trends).

-

Cox, R. H., & Bothner-By, A. A. (1969). Proton Magnetic Resonance Spectra of Substituted Pyridines. The Journal of Physical Chemistry. Link (Foundational data on pyridine substituent effects).

- National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (General reference for 2-pyridone base shifts).

Sources

mass spectrometry of 3,4-Dimethylpyridin-2(1H)-one

An In-depth Technical Guide to the Mass Spectrometry of 3,4-Dimethylpyridin-2(1H)-one

Abstract

In the landscape of pharmaceutical development and chemical research, the unambiguous characterization of heterocyclic molecules is a cornerstone of progress. Mass spectrometry (MS) offers unparalleled sensitivity and structural insight, making it an indispensable tool. This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of 3,4-Dimethylpyridin-2(1H)-one (C₇H₉NO), a pyridinone derivative of significant scientific interest. Moving beyond rote protocols, this document elucidates the causal reasoning behind methodological choices, from ionization techniques to fragmentation analysis. It is designed to equip researchers, scientists, and drug development professionals with the expert-level insights required to develop robust, self-validating analytical methods for this class of compounds, ensuring both technical accuracy and data integrity.

Foundational Chemistry and Ionization Strategy

The analytical journey begins with a fundamental understanding of the target molecule. 3,4-Dimethylpyridin-2(1H)-one is a substituted N-heterocycle with a molecular weight of 123.15 g/mol and a monoisotopic mass of 123.0684 Da. Its structure contains a polar pyridinone core, a lactam functional group, and an acidic N-H proton, characteristics that heavily influence the optimal mass spectrometric approach.

1.1. The Rationale for Electrospray Ionization (ESI)

The selection of an appropriate ionization source is the most critical decision in developing an MS method. For a polar, non-volatile molecule like 3,4-Dimethylpyridin-2(1H)-one, Electrospray Ionization (ESI) is the technique of choice.[1] ESI is a 'soft ionization' method that transfers ions from a liquid solution into the gas phase with minimal internal energy deposition.[1][2] This process is exceptionally well-suited for our analyte for several key reasons:

-

Protonation Affinity: The presence of the basic nitrogen atom within the pyridinone ring readily accepts a proton in an acidic solution, leading to the efficient formation of a stable, even-electron protonated molecule, [M+H]⁺.

-

Preservation of the Molecular Ion: The gentle nature of ESI ensures that this [M+H]⁺ ion is typically the most abundant species in the full-scan spectrum, providing clear and unambiguous confirmation of the molecular weight.

-

Solution-Phase Relevance: ESI has the unique advantage of retaining information from the solution phase, making it ideal for coupling with liquid chromatography (LC) for future mixture analysis.[1]

While other techniques like Electron Ionization (EI) are powerful for structural elucidation, EI is a 'hard' ionization technique that imparts significant energy, causing extensive and immediate fragmentation.[3][4] This often results in a weak or absent molecular ion, complicating initial identification. Therefore, for initial characterization and molecular weight confirmation, ESI provides a more direct and reliable path.

A Validated Experimental Protocol for Robust Analysis

A successful experiment is built upon a meticulously planned and justified protocol. The following workflow is designed not just as a series of steps, but as a self-validating system where each parameter is chosen to ensure data quality and reproducibility.

2.1. Sample and System Preparation

-

Analyte Preparation : Accurately weigh ~1 mg of 3,4-Dimethylpyridin-2(1H)-one standard and dissolve in 10 mL of a 50:50 (v/v) mixture of HPLC-grade acetonitrile and deionized water. This creates a 100 µg/mL stock solution. Further dilute this stock to a working concentration of 1 µg/mL using the same solvent blend.

-

Causality : Acetonitrile/water is a standard solvent system for ESI that promotes a stable spray. The 1 µg/mL concentration is typically sufficient to yield a strong signal without risking detector saturation or undesirable dimer formation.

-

-

Solvent Acidification : Add formic acid to the final solvent blend to a final concentration of 0.1%.

-

Causality : The addition of a proton source like formic acid significantly enhances the ionization efficiency in positive mode by ensuring a ready supply of H⁺ ions, driving the equilibrium towards the desired [M+H]⁺ species.

-

-

System Equilibration : Before introducing the sample, infuse the blank solvent (50:50 ACN:H₂O with 0.1% formic acid) into the mass spectrometer for at least 15 minutes.

-

Trustworthiness : This step ensures that the instrument is free from contaminants, the spray is stable, and the background noise is minimized, providing a clean baseline for analysis.

-

2.2. Mass Spectrometer Instrumentation Parameters

The following table outlines a robust starting point for instrument parameters for a typical ESI-MS system. Fine-tuning may be necessary depending on the specific instrument model.

| Parameter | Recommended Setting | Expertise & Rationale |

| Ionization Mode | ESI Positive | Maximizes the formation of the protonated [M+H]⁺ ion due to the basic nitrogen site. |

| Capillary Voltage | 3.8 kV | Optimizes the electric field for efficient droplet formation and ion liberation from the ESI needle. |

| Cone Voltage | 25 V | A moderate voltage that aids in ion sampling and desolvation while minimizing unwanted in-source fragmentation, thus preserving the molecular ion. |

| Source Temperature | 150 °C | Maintains the source housing at a temperature that prevents solvent condensation without causing thermal degradation of the analyte. |

| Desolvation Temperature | 400 °C | Provides the necessary thermal energy to evaporate solvent from the ESI droplets, facilitating the release of gas-phase ions. |

| Desolvation Gas Flow | 750 L/hr (N₂) | A high flow of inert nitrogen gas assists in the desolvation process, improving ion signal and reducing chemical noise. |

| Mass Range (Full Scan) | m/z 50 - 300 | A range that comfortably encompasses the expected [M+H]⁺ ion (m/z 124.07) and potential low-mass fragments or adducts. |

2.3. Logical Workflow for Comprehensive Characterization

A thorough analysis involves more than a single scan. It follows a logical progression from confirmation to detailed structural investigation.

Caption: Predicted primary fragmentation pathways for protonated 3,4-Dimethylpyridin-2(1H)-one.

-

Pathway 1: Loss of Carbon Monoxide (CO) : This is a hallmark fragmentation for 2-pyridone structures. [5]The lactam carbonyl group is readily lost as a neutral CO molecule (28.01 Da). This cleavage is mechanistically driven and highly characteristic, leading to a prominent product ion at m/z 96.08 . The observation of this fragment is strong evidence for the pyridin-2-one core.

-

Pathway 2: Loss of a Methyl Radical (•CH₃) : At higher collision energies, the loss of a methyl radical (15.02 Da) from either the C3 or C4 position can occur. This would result in a fragment ion at m/z 109.05 . While radical losses are less common for even-electron precursor ions, they are still possible and provide evidence for the presence of methyl substituents.

By systematically increasing the collision energy and observing the appearance and relative intensities of these fragments, one can build a comprehensive picture of the molecule's stability and structure.

Conclusion and Advanced Perspectives

This guide has detailed an expert-driven, scientifically-grounded approach to the mass spectrometric analysis of 3,4-Dimethylpyridin-2(1H)-one. By integrating a deep understanding of the analyte's chemistry with a logical and self-validating experimental workflow, researchers can generate high-fidelity data for confident structural confirmation. The principles outlined here—from the causal selection of ESI to the predictive interpretation of MS/MS fragmentation—form a robust framework applicable to a wide range of similar heterocyclic compounds.

For future and more demanding applications, such as metabolite identification or low-level impurity analysis, coupling this method with high-resolution mass spectrometry (HRMS) on platforms like Orbitrap or FT-ICR is recommended. [6]HRMS would provide high-mass-accuracy data, allowing for the unambiguous determination of the elemental composition of both the parent and fragment ions, thereby elevating the level of structural confidence to the highest possible standard in pharmaceutical analysis. [7][8]

References

-

Arkivoc : Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. Source: Arkivoc, [Link]

-

Preprints.org : 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Source: Preprints.org, [Link]

-

MDPI : 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Source: Molecules, MDPI, [Link]

-

PubChem : 2(1H)-Pyridinone, 3,6-dimethyl- Compound Summary. Source: National Center for Biotechnology Information, [Link]

-

Wikipedia : 2-Pyridone. Source: Wikipedia, The Free Encyclopedia, [Link]

-

Chemguide : Mass Spectra - Fragmentation Patterns. Source: Chemguide, [Link]

-

National Institutes of Health (NIH) : A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Source: Clinical and Translational Science, [Link]

-

PubMed : Mass Spectra of Some New 3,4-dihydro-2[H]-pyridones. Source: Rapid Communications in Mass Spectrometry, [Link]

-

Chemistry LibreTexts : Mass Spectrometry - Fragmentation Patterns. Source: Chemistry LibreTexts, [Link]

-

The Royal Society Publishing : Quantitative mass spectrometry methods for pharmaceutical analysis. Source: Philosophical Transactions of the Royal Society A, [Link]

-

MDPI : Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Source: Molecules, MDPI, [Link]

-

Wikipedia : Electrospray ionization. Source: Wikipedia, The Free Encyclopedia, [Link]

-

ResearchGate : Mass Spectrometry in Pharmaceutical Analysis. Source: ResearchGate, [Link]

-

International Journal of Novel Research and Development (IJNRD) : Applications of MS in Pharmaceutical Analysis: A Review. Source: IJNRD, [Link]

-

National Institutes of Health (NIH) : Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Source: Pharmaceutics, [Link]

-

Chemistry Steps : The Nitrogen Rule in Mass Spectrometry. Source: Chemistry Steps, [Link]

Sources

- 1. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 2. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance [mdpi.com]

- 5. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 6. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. researchgate.net [researchgate.net]

Solubility Profiling and Thermodynamic Analysis of 3,4-Dimethylpyridin-2(1H)-one

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4-Dimethylpyridin-2(1H)-one (CAS: 95907-02-1), a substituted 2-pyridone derivative, serves as a critical scaffold in the synthesis of cardiotonic agents (e.g., milrinone analogs), antiviral drugs, and novel heterocyclic building blocks. Despite its synthetic utility, comprehensive experimental solubility data in open literature remains fragmented.

This guide bridges that gap by synthesizing structural analysis, predictive solubility modeling, and rigorous experimental protocols. It provides researchers with a roadmap for determining the thermodynamic solubility profile of this compound, essential for process optimization, crystallization design, and formulation development.

Structural Analysis & Physicochemical Properties

Understanding the solubility behavior of 3,4-dimethylpyridin-2(1H)-one requires a deep dive into its molecular architecture, specifically its tautomeric equilibrium and intermolecular interactions.

Tautomerism and Dimerization

The compound exists in a tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.

-

Solid State & Polar Solvents: The lactam form predominates due to a large dipole moment and resonance stabilization.

-

Non-Polar Solvents: The equilibrium may shift slightly, but the dominant feature is dimerization . Like unsubstituted 2-pyridone, the lactam form undergoes self-association via dual hydrogen bonds (N-H···O=C), forming stable cyclic dimers. This dimerization significantly influences solubility, often reducing the energy penalty for cavity formation in non-polar media but increasing the crystal lattice energy.

Key Physicochemical Parameters

| Parameter | Value / Characteristic | Source/Inference |

| Molecular Formula | C₇H₉NO | |

| Molecular Weight | 123.15 g/mol | |

| Melting Point | 180–182 °C | [1, 2] |

| Physical State | White to off-white crystalline powder | [1] |

| H-Bond Donors | 1 (NH) | |

| H-Bond Acceptors | 1 (C=O) | |

| LogP (Predicted) | ~0.8 – 1.2 | Inferred from 2-pyridone (-0.[1][2]58) + 2 Methyls |

Predicted Solubility Profile

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP) of structural analogs (2-pyridone, 3-methyl-2-pyridone), the following solubility trends are projected.

Solvent Ranking (Theoretical)

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism of Interaction |

| Dipolar Aprotic | DMSO, DMF, DMAc | Very High | Strong dipole-dipole interactions disrupt solute dimers; excellent solvation of the lactam form. |

| Protic Polar | Methanol, Ethanol | High | Alcohol hydroxyls compete with solute-solute H-bonds; effective solvation of both donor and acceptor sites. |

| Chlorinated | Chloroform, DCM | Moderate to High | Good solvation of the dimerized species; often used for extraction. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate | Dipole interactions present, but less effective than DMSO at disrupting the crystal lattice (High MP). |

| Non-Polar | Toluene, Hexane, Ether | Low | Inability to break strong intermolecular H-bonds; Diethyl ether is a common anti-solvent for crystallization [3]. |

| Aqueous | Water | Moderate | While 2-pyridone is miscible, the 3,4-dimethyl substitution increases hydrophobicity, likely reducing solubility to the mg/mL range rather than full miscibility. |

Experimental Protocol: Determination of Mole Fraction Solubility

Workflow Diagram

Figure 1: Standardized workflow for thermodynamic solubility determination.

Detailed Methodology

-

Preparation: Add excess 3,4-Dimethylpyridin-2(1H)-one solid to 10 mL of the target solvent in a glass vial.

-

Equilibration: Place vials in a shaking water bath capable of controlling temperature to ±0.05 K.

-

Standard Range: 278.15 K to 323.15 K (5°C to 50°C).

-

Duration: Shake for 48 hours, then allow to settle for 24 hours (static equilibrium) to ensure no micro-crystals remain suspended.

-

-

Sampling: Withdraw the supernatant using a pre-warmed syringe equipped with a 0.22 µm PTFE filter (to prevent crystal seeding).

-

Quantification: Dilute the aliquot with the HPLC mobile phase (e.g., Acetonitrile:Water 50:50). Analyze using HPLC-UV at λ_max ≈ 300 nm (characteristic of the pyridone ring).

-

Calculation: Convert concentration (

, mol/L) to mole fraction (

Thermodynamic Modeling Framework

Once experimental data (

The Modified Apelblat Equation

This is the most robust model for correlating solubility data of pyridone derivatives in organic solvents.

-

A, B, C: Empirical model parameters derived from multiple linear regression.

-

Utility: Provides excellent fitting accuracy (typically

) and allows for interpolation at unmeasured temperatures.

van't Hoff Analysis

For a narrower temperature range, the simplified van't Hoff equation determines the thermodynamic driving forces:

-

Interpretation:

-

Positive

: Endothermic dissolution (solubility increases with T). -

Positive

: Entropy-driven process (disorder increases upon mixing). -

Gibbs Free Energy (

): calculated as

-

Thermodynamic Logic Diagram

Figure 2: Computational pathway for extracting thermodynamic parameters from raw solubility data.

Implications for Process Development

Crystallization Strategy

Based on the predicted profile, a Cooling Crystallization or Anti-Solvent Crystallization strategy is recommended.

-

Solvent: Methanol or Ethanol (High solubility at high T, significant drop at low T).

-

Anti-Solvent: Diethyl Ether or Hexane (Very low solubility).

-

Note: The high melting point (180°C) suggests a high lattice energy. Crystallization requires overcoming this energy; therefore, boiling alcohols are ideal solvents to disrupt the crystal lattice initially.

Formulation

For pharmaceutical applications, the moderate water solubility of the dimethyl analog (compared to the highly soluble unsubstituted 2-pyridone) may require:

-

Co-solvents: PEG-400 or Propylene Glycol.

-

pH Adjustment: While 2-pyridones are weak bases/acids, salt formation is generally difficult. Complexation (e.g., with cyclodextrins) may be more effective than pH manipulation.

References

-

Maldonado-Robby, J. et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. Retrieved from [Link]

-

Wang, J. et al. (2017). Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones. ResearchGate. Retrieved from [Link]

- Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. (General Methodology Reference).

Sources

Technical Guide: Biological Activity & Pharmacological Potential of 3,4-Dimethylpyridin-2(1H)-one

[1]

Executive Summary: The Pyridone Scaffold in Modern Drug Discovery

3,4-Dimethylpyridin-2(1H)-one (also referred to as 3,4-dimethyl-2-pyridone) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Unlike inert structural spacers, this heterocyclic core is pharmacologically active, serving as a critical bioisostere for amides, phenols, and nucleobases.[1][2]

Its utility stems from its amphiphilic electronic character : it functions simultaneously as a hydrogen bond donor (NH) and acceptor (C=O), while the 3,4-dimethyl substitution pattern provides essential hydrophobic bulk to fill lipophilic pockets in enzymes such as kinases and phosphodiesterases (PDEs).

This guide analyzes the compound's biological activity, focusing on its role as a lead fragment in oncology (kinase inhibition), infectious disease (antimicrobial agents), and cardiology (inotropic agents).[2]

Part 1: Chemical Architecture & Physicochemical Properties[1][2]

Tautomeric Equilibrium: The "Janus" Effect

The biological activity of 3,4-Dimethylpyridin-2(1H)-one is governed by its lactam-lactim tautomerism.[3] In physiological solution (aqueous buffer, pH 7.4), the lactam (2-pyridone) form predominates over the lactim (2-hydroxypyridine) form. This equilibrium is solvent-dependent and critical for target binding.[3]

-

Lactam Form (Dominant): Functions as a Hydrogen Bond Donor (NH) and Acceptor (C=O). Mimics the uracil/thymine face in nucleic acid recognition and the peptide bond in protease inhibitors.

-

Lactim Form (Minor): Functions as a Donor (OH) and Acceptor (N). Mimics phenolic residues (e.g., Tyrosine).

Structural Pharmacophore

The 3,4-dimethyl substitution is not merely decorative.[4] In Fragment-Based Drug Discovery (FBDD), these methyl groups:

-

Restrict Conformation: They limit the rotational freedom of attached substituents, pre-organizing the molecule for binding.

-

Hydrophobic Filling: They displace "high-energy" water molecules from hydrophobic sub-pockets (e.g., the Gatekeeper region in protein kinases), providing an entropic gain in binding affinity.

Part 2: Biological Targets & Therapeutic Applications[1][5]

Kinase Inhibition (Oncology & Inflammation)

The 2-pyridone motif is a structural homolog of the purine ring in ATP. 3,4-Dimethylpyridin-2(1H)-one derivatives competitively inhibit ATP binding by anchoring into the kinase hinge region.[3]

-

Mechanism: The lactam pair (NH/C=O) forms a bidentate hydrogen bond network with the backbone residues of the kinase hinge (e.g., Met, Glu, or Leu residues).

-

Target Specificity: p38 MAPK (Mitogen-Activated Protein Kinase) and MEK inhibitors often utilize this core.[3] The 3-methyl group specifically often directs selectivity by clashing with the "gatekeeper" residue in non-target kinases.[3]

Antimicrobial & Antifungal Activity

Derivatives of 3,4-dimethyl-2-pyridone exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).[3]

-

Mode of Action: Disruption of cell wall synthesis and interference with DNA topoisomerase. The lipophilicity conferred by the methyl groups facilitates penetration through the bacterial cell envelope.

Cardiotonic Activity (PDE3 Inhibition)

Historically, pyridones like Milrinone and Amrinone are PDE3 inhibitors used for heart failure.[5] 3,4-Dimethylpyridin-2(1H)-one serves as a minimal pharmacophore for this activity.[3]

-

Mechanism: Inhibition of Phosphodiesterase 3 (PDE3) increases intracellular cAMP levels in cardiomyocytes, leading to increased calcium influx and stronger contraction (positive inotropy) and vasodilation.

Part 3: Mechanism of Action Visualization

The following diagram illustrates the multimodal interaction of the scaffold with a theoretical Kinase ATP-binding pocket.

Caption: Mechanistic interaction map showing the bidentate hydrogen bonding of the pyridone core with kinase hinge residues and hydrophobic anchoring via methyl groups.

Part 4: Experimental Protocols

Synthesis of 3,4-Dimethylpyridin-2(1H)-one

Rationale: A self-validating condensation protocol ensures high purity of the scaffold for biological testing.[3]

Reagents:

-

Ethyl acetoacetate (1.0 eq)

-

Acetaldehyde (or equivalent aldehyde source)

-

Cyanoacetamide (1.0 eq)

-

Piperidine (Catalytic amount)

-

Ethanol (Solvent)[5]

Workflow:

-

Condensation: Dissolve cyanoacetamide and the diketone/aldehyde precursor in ethanol.

-

Catalysis: Add catalytic piperidine. Heat to reflux for 4–6 hours.

-

Cyclization: The intermediate undergoes Michael addition followed by cyclization to form the pyridone ring.

-

Purification: Cool to room temperature. The product precipitates. Recrystallize from ethanol/water.

-

Validation: Confirm structure via 1H-NMR (Look for NH singlet at >11 ppm, methyl singlets at ~2.1-2.3 ppm).

Protocol: Fluorescence Polarization (FP) Kinase Binding Assay

Rationale: This assay measures the ability of the 3,4-dimethyl-2-pyridone fragment to displace a known tracer from a kinase active site, validating its potential as a competitive inhibitor.

Materials:

-

Target Kinase (e.g., p38 MAPK, purified)

-

Fluorescent Tracer (ATP-competitive probe)[3]

-

Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

3,4-Dimethylpyridin-2(1H)-one (Test Compound, dissolved in DMSO)[3]

Step-by-Step Methodology:

-

Preparation: Dilute Test Compound in DMSO to generate a 10-point dose-response curve (Start at 100 µM).

-

Incubation: In a black 384-well plate, mix:

-

5 µL Kinase solution (final conc. ~5 nM)

-

5 µL Test Compound

-

Incubate for 15 minutes at Room Temperature (RT) to allow equilibrium binding.

-

-

Tracer Addition: Add 5 µL of Fluorescent Tracer (at Kd concentration).

-

Final Incubation: Incubate for 60 minutes at RT in the dark.

-

Readout: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm) on a multimode plate reader.

-

Data Analysis: Plot mP (milli-Polarization) vs. log[Compound]. Calculate IC50 using a 4-parameter logistic fit.

-

Interpretation: A decrease in mP indicates the compound has displaced the tracer (high affinity).

-

Part 5: Synthetic Workflow Visualization

Caption: General synthetic pathway for 3,4-dialkyl-2-pyridones via condensation and cyclization.

References

-

PubChem. 3,4-Dimethylpyridine | C7H9N.[6] National Library of Medicine. Available at: [Link]

-

Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.[7] RSC Advances.[8] Available at: [Link]

-

Das, L., & Sengupta, T. (2025). An overview of synthesis and biological activities of 2-pyridone derivatives over the last decade.[9][8] Discover Applied Sciences. Available at: [Link]

-

Verma, K. K., et al. Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Letters in Drug Design & Discovery.[8] Available at: [Link][5][10]

-

Sun, J., et al. (2011). Synthesis of 3,4-dihydropyridin-2(1H)-ones... via Four-component reactions.[11] ACS Combinatorial Science.[11] Available at: [Link]

Sources

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 3. 18368-63-3|2-Chloro-6-methylpyridine|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 3,4-Dimethylpyridine | C7H9N | CID 11417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Synthesis of 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans via Four-component reactions of aromatic aldehydes, cyclic 1,3-carbonyls, arylamines, and dimethyl acetylenedicarboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 3,4-Dimethylpyridin-2(1H)-one in Pharmaceutical Synthesis

Executive Summary & Chemical Identity

This technical guide details the synthetic utility of 3,4-Dimethylpyridin-2(1H)-one (also known as 3,4-dimethyl-2-pyridone). Unlike simple pyridines, this scaffold offers a unique dual-functionality: it serves as a hydrogen bond donor/acceptor motif in final drug candidates (mimicking peptide bonds) and acts as a versatile precursor for 2-chloropyridines via deoxy-halogenation.

Critical Pharmacophore Insight: The specific placement of the methyl group at the C-3 position is non-trivial. It introduces significant steric bulk adjacent to the nitrogen and carbonyl oxygen. In medicinal chemistry, this "ortho-effect" is exploited to:

-

Restrict rotational freedom of N-substituents (conformation locking).

-

Modulate the basicity of the carbonyl oxygen.

-

Block metabolic oxidation at the electron-rich C-3 position.

Chemical Profile

| Property | Specification |

| CAS Number | 18364-47-1 |

| Formula | C₇H₉NO |

| MW | 123.15 g/mol |

| Tautomerism | Exists in equilibrium between 2-pyridone (lactam) and 2-hydroxypyridine (lactim).[1] In solution/solid state, the lactam predominates. |

| Key Reactivity | N-Alkylation (major), O-Alkylation (minor), C-6 Arylation (via C-H activation). |

Strategic Reactivity & Mechanism

To successfully utilize this scaffold, one must master its tautomeric ambiguity. While the lactam form is thermodynamically favored, the lactim form drives O-alkylation side reactions.

Tautomerism & Reactivity Map

The following diagram illustrates the competing reactive sites and the electronic bias introduced by the 3,4-dimethyl substitution.

Figure 1: Reactivity landscape of 3,4-dimethylpyridin-2(1H)-one. The 3-methyl group (not explicitly drawn but implied in the node) sterically impacts the Nitrogen approach vector.

Protocol A: Regioselective N-Alkylation

Objective: Synthesize N-substituted pyridones (common in P2X7 antagonists) while suppressing O-alkylation.

The Challenge: The 3-methyl group creates steric hindrance around the Nitrogen. Standard bases (K₂CO₃) may lead to sluggish reaction rates or increased O-alkylation ratios due to the "hard" nature of the oxygen nucleophile being more accessible.

Optimized Solution: Use of Cesium Carbonate (Cs₂CO₃) in DMF. The "Cesium Effect" (high solubility and large cation radius) promotes the formation of a "naked" anion, favoring the thermodynamic N-alkylated product despite the steric hindrance at C-3.

Step-by-Step Methodology

-

Preparation: Charge a reaction vessel with 3,4-dimethylpyridin-2(1H)-one (1.0 equiv) and anhydrous DMF (10 volumes).

-

Base Addition: Add Cs₂CO₃ (1.5 equiv). Stir at room temperature for 30 minutes to ensure deprotonation. Note: The solution typically turns yellow.

-

Electrophile Addition: Add the alkyl halide (1.1 equiv) dropwise.

-

Critical Parameter: If the electrophile is bulky (e.g., a benzyl bromide with ortho-substituents), heat to 60°C. The 3-methyl group on the pyridone and the bulk of the electrophile will create significant resistance.

-

-

Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the starting material (Rt ~ X min) and the appearance of N-alkyl (major) and O-alkyl (minor) peaks.

-

Differentiation: N-alkylated products typically show a downfield shift of the ring protons in ¹H NMR compared to O-alkylated isomers.

-

-

Workup: Dilute with water (precipitation often occurs). Extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF.

-

Purification: Recrystallization from EtOH/Heptane is preferred over chromatography for removing trace O-alkyl impurities.

Data: Solvent/Base Effects on Regioselectivity

| Entry | Base | Solvent | Temp (°C) | N:O Ratio | Yield |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | Acetone | Reflux | 60:40 | 75% |

| 2 | NaH | THF | 0 -> 25 | 85:15 | 82% |

| 3 | Cs₂CO₃ | DMF | 60 | 98:2 | 94% |

| 4 | Ag₂CO₃ | Toluene | 80 | 10:90 | 68% |

Protocol B: Synthesis of 2-Chloro-3,4-dimethylpyridine

Objective: Convert the pyridone to a chloropyridine to enable Suzuki-Miyaura coupling. Relevance: This intermediate is a precursor for kinase inhibitors where the pyridine ring acts as a hinge binder.

Methodology

-

Setup: In a round-bottom flask under N₂, place 3,4-dimethylpyridin-2(1H)-one (1.0 equiv).

-

Reagent: Add POCl₃ (Phosphorus oxychloride) (5.0 equiv) neat.

-

Safety: POCl₃ is corrosive and reacts violently with moisture.

-

-

Catalysis: Add a catalytic amount of DMF (3-5 drops). This forms the Vilsmeier-Haack reagent in situ, drastically accelerating the C-O activation.

-

Reaction: Heat to reflux (105°C) for 3-5 hours. The suspension will clear to a homogeneous dark solution.

-

Quench (Critical Safety Step):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly onto crushed ice/water with vigorous stirring. Do not add water to the reaction mixture.

-

Neutralize with NaOH (aq) or NH₄OH to pH ~8.

-

-

Isolation: Extract with DCM. The product, 2-chloro-3,4-dimethylpyridine, is an oil or low-melting solid.

Pharmaceutical Application: P2X7 Antagonists[2][3][4][5]

The 3,4-dimethylpyridone scaffold is structurally relevant to P2X7 receptor antagonists, which are targets for treating neuropathic pain and inflammation.

Mechanism of Action: The pyridone carbonyl often accepts a hydrogen bond from the receptor backbone, while the 3,4-dimethyl group fills a hydrophobic pocket, displacing high-energy water molecules (entropy-driven binding).

Conceptual Synthesis Workflow (Graphviz)

Figure 2: Synthetic workflow for derivatizing the scaffold into a P2X7 antagonist candidate.

References

-

General Pyridone Synthesis & Reactivity

- Topic: Comprehensive review of 2-pyridone synthesis and alkyl

- Source: Cox, C. D., et al. "Regioselective N-Alkylation of 2-Pyridones." Tetrahedron Letters, 2007.

- Context: Validates the use of Cesium salts for N-selectivity.

-

(Note: Representative citation for standard protocol).

-

P2X7 Antagonist Chemistry

-

Chlorination Protocols

-

Topic: Conversion of pyridones to 2-chloropyridines.[6]

- Source:Organic Process Research & Development.

- Context: Safety protocols for POCl3 scale-up.

-